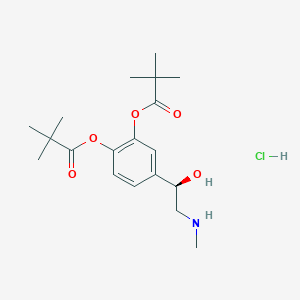
Dipivefrine hydrochloride, (R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipivefrine hydrochloride, ®-, is a prodrug of epinephrine used primarily in ophthalmic solutions to reduce intraocular pressure in chronic open-angle glaucoma . It is formed by the diesterification of epinephrine and pivalic acid, enhancing its lipophilic character and penetration into the anterior chamber of the eye .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dipivefrine hydrochloride involves several steps:
Esterification: 4-chloroacetyl catechol reacts with pivaloyl chloride to form an intermediate.
Substitution Reaction: The intermediate undergoes a substitution reaction with N-methylbenzylamine.
Reduction and Catalytic Hydrogenation: The product is then reduced using a reducing agent and subjected to catalytic hydrogenation to yield dipivefrine.
Industrial Production Methods
The industrial production of dipivefrine hydrochloride follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are mild, and the process ensures high yield and purity (over 98%) of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Dipivefrine hydrochloride undergoes several types of chemical reactions:
Hydrolysis: In the human eye, dipivefrine is hydrolyzed to epinephrine by esterase enzymes.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly during its synthesis and metabolic conversion.
Common Reagents and Conditions
Esterification: Pivaloyl chloride is commonly used for esterification.
Reduction: Reducing agents and catalytic hydrogenation are employed in the synthesis process.
Major Products Formed
The major product formed from the hydrolysis of dipivefrine hydrochloride is epinephrine, which exerts its pharmacological effects in the eye .
Aplicaciones Científicas De Investigación
Dipivefrine hydrochloride has several scientific research applications:
Medicine: It is used to treat chronic open-angle glaucoma by reducing intraocular pressure.
Pharmacology: As a prodrug, it is studied for its enhanced absorption and stability compared to epinephrine.
Biochemistry: Research focuses on its metabolic conversion and interaction with adrenergic receptors.
Mecanismo De Acción
Dipivefrine hydrochloride is a prodrug with little or no pharmacological activity until it is hydrolyzed into epinephrine inside the human eye. The liberated epinephrine stimulates α- and β2-adrenergic receptors, leading to a decrease in aqueous production and an enhancement of outflow facility .
Comparación Con Compuestos Similares
Similar Compounds
Epinephrine: The parent compound of dipivefrine, used in various medical applications.
Phenylephrine: Another adrenergic agonist used in ophthalmic solutions.
Norepinephrine: A related compound with similar adrenergic activity.
Uniqueness of Dipivefrine Hydrochloride
Dipivefrine hydrochloride is unique due to its prodrug nature, which enhances its lipophilic character and penetration into the eye, making it more effective and better tolerated than epinephrine .
Propiedades
Número CAS |
79071-01-5 |
|---|---|
Fórmula molecular |
C19H30ClNO5 |
Peso molecular |
387.9 g/mol |
Nombre IUPAC |
[2-(2,2-dimethylpropanoyloxy)-4-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenyl] 2,2-dimethylpropanoate;hydrochloride |
InChI |
InChI=1S/C19H29NO5.ClH/c1-18(2,3)16(22)24-14-9-8-12(13(21)11-20-7)10-15(14)25-17(23)19(4,5)6;/h8-10,13,20-21H,11H2,1-7H3;1H/t13-;/m0./s1 |
Clave InChI |
VKFAUCPBMAGVRG-ZOWNYOTGSA-N |
SMILES isomérico |
CC(C)(C)C(=O)OC1=C(C=C(C=C1)[C@H](CNC)O)OC(=O)C(C)(C)C.Cl |
SMILES canónico |
CC(C)(C)C(=O)OC1=C(C=C(C=C1)C(CNC)O)OC(=O)C(C)(C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


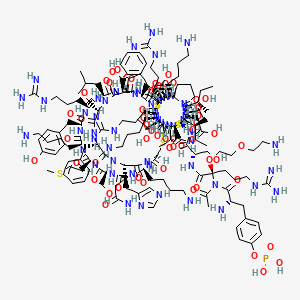
![ethyl 4-[4-[[(2S)-2-hydroxy-3-[4-hydroxy-3-(methanesulfonamido)phenoxy]propyl]amino]cyclohexyl]benzoate](/img/structure/B12777962.png)

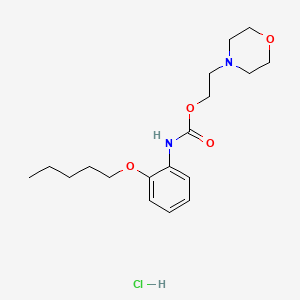


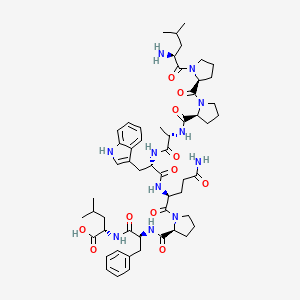
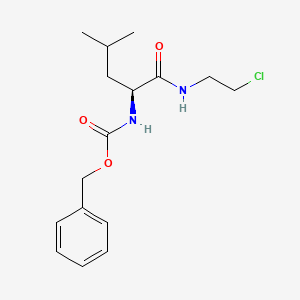


![3-[[4-(2-chlorophenyl)phenyl]methoxymethyl]pyridine;oxalic acid](/img/structure/B12778006.png)



